

AF555 NHS Dye: A Technical Guide to Solubility and Application

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Compound of Interest

Compound Name: AF555 Nhs

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of **AF555 NHS** dye in various solvents, along with detailed experimental protocols for its use in labeling applications. This document is intended to serve as a core resource for researchers and professionals in the fields of biotechnology and drug development.

Core Concepts: Understanding AF555 NHS Dye

AF555 NHS dye is a bright, orange-fluorescent amine-reactive dye commonly used for labeling proteins, antibodies, and other biomolecules.^{[1][2][3]} The N-hydroxysuccinimidyl (NHS) ester moiety reacts specifically with primary amines on target molecules to form stable amide bonds.^[2] This dye is characterized by its excellent photostability and high fluorescence quantum yield, making it a popular choice for various applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays.^{[3][4]}

Solubility of AF555 NHS Dye

The solubility of **AF555 NHS** dye is a critical factor in the preparation of stock solutions and the successful execution of labeling reactions. While the dye is generally described as water-soluble, its stability in aqueous solutions is limited due to the hydrolysis of the NHS ester group.^[5] For this reason, organic solvents are typically used to prepare stock solutions.

The following table summarizes the solubility of **AF555 NHS** dye in common laboratory solvents based on available data and established laboratory protocols.

| Solvent | Solubility | Recommended Concentration for Stock Solutions | Notes |
|---------------------------|---------------------|---|---|
| Water | Soluble[2][6][7][8] | Not recommended for stock solutions | The NHS ester is susceptible to hydrolysis in aqueous environments, which reduces its reactivity with amines.[5] If direct dissolution in an aqueous buffer is necessary, it should be done immediately before use. |
| Dimethyl Sulfoxide (DMSO) | Soluble[8] | 10 mg/mL[9] | Anhydrous DMSO is the preferred solvent for preparing stable stock solutions. Solutions can be aliquoted and stored at -20°C.[4] |
| Dimethylformamide (DMF) | Soluble[8] | 10 mg/mL[10] | Similar to DMSO, anhydrous DMF is a suitable solvent for creating stock solutions. Storage conditions should be the same as for DMSO solutions. |

Experimental Protocols

Preparation of AF555 NHS Dye Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of **AF555 NHS** dye in anhydrous DMSO.

Materials:

- **AF555 NHS** dye, lyophilized powder
- Anhydrous dimethyl sulfoxide (DMSO)
- Vortex mixer
- Microcentrifuge
- Pipettes and sterile, nuclease-free pipette tips
- Amber or foil-wrapped microcentrifuge tubes for storage

Procedure:

- Allow the vial of lyophilized **AF555 NHS** dye to equilibrate to room temperature before opening to prevent moisture condensation.
- Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mg/mL. For example, to a 1 mg vial of dye, add 100 μ L of anhydrous DMSO.
- Vortex the vial for at least 1 minute to ensure the dye is completely dissolved.
- Briefly centrifuge the vial to collect the solution at the bottom.
- Aliquot the stock solution into smaller volumes in amber or foil-wrapped microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C, desiccated. When stored properly, the stock solution should be stable for several months.

General Protocol for Protein Labeling with **AF555 NHS** Dye

This protocol provides a general workflow for conjugating **AF555 NHS** dye to a protein, such as an antibody.

Materials:

- Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
- **AF555 NHS** dye stock solution (10 mg/mL in anhydrous DMSO)
- Reaction buffer: 1 M sodium bicarbonate, pH 8.3-8.5
- Purification column (e.g., Sephadex G-25)
- Collection tubes

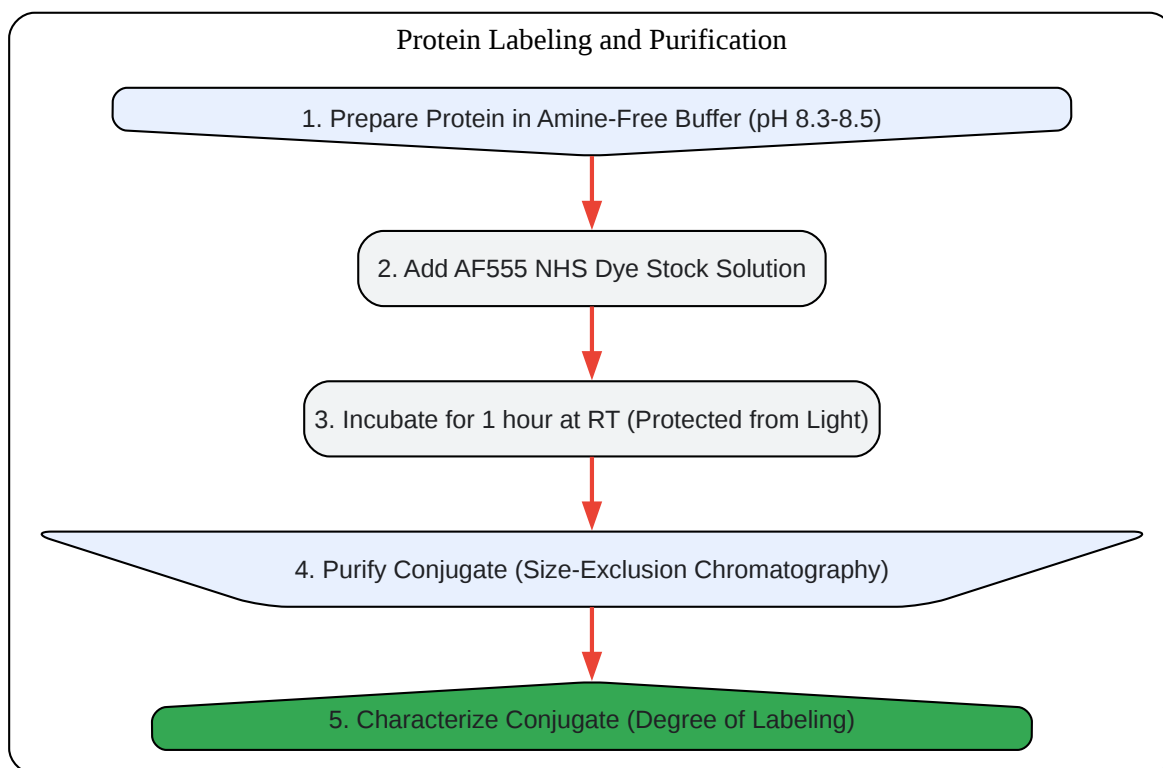
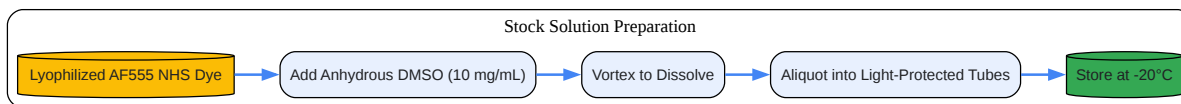
Procedure:

- Protein Preparation:
 - Dissolve the protein in an amine-free buffer such as phosphate-buffered saline (PBS). Buffers containing primary amines like Tris or glycine are not suitable as they will compete for reaction with the NHS ester.
 - Adjust the protein concentration to 2-10 mg/mL.
 - Add the reaction buffer (1 M sodium bicarbonate) to the protein solution to achieve a final concentration of 0.1 M. This will raise the pH of the solution to the optimal range for the labeling reaction (pH 8.3-8.5).
- Labeling Reaction:
 - Calculate the required volume of the **AF555 NHS** dye stock solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.

- Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
- Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Purification of the Labeled Protein:
 - Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.
 - Equilibrate the column with an appropriate buffer (e.g., PBS).
 - Apply the reaction mixture to the top of the column.
 - Elute the labeled protein with the equilibration buffer. The first colored fraction to elute will be the conjugated protein, while the free, unconjugated dye will elute later.
 - Collect the fractions containing the labeled protein.
- Characterization of the Conjugate:
 - Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and 555 nm (for dye concentration).
 - Calculate the degree of labeling (DOL), which is the average number of dye molecules per protein molecule.

Visualizations

The following diagrams illustrate the key workflows described in this guide.



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